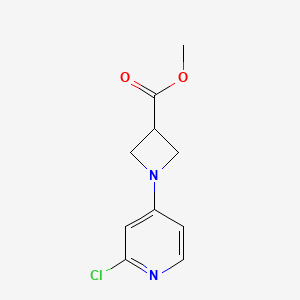

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate

Description

Properties

Molecular Formula |

C10H11ClN2O2 |

|---|---|

Molecular Weight |

226.66 g/mol |

IUPAC Name |

methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate |

InChI |

InChI=1S/C10H11ClN2O2/c1-15-10(14)7-5-13(6-7)8-2-3-12-9(11)4-8/h2-4,7H,5-6H2,1H3 |

InChI Key |

GEHWAJULNNQXPW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN(C1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Methyl Azetidine-3-carboxylate Derivatives

A common intermediate in the synthesis is methyl azetidine-3-carboxylate or its protected derivatives such as methyl 1-Boc-azetidine-3-carboxylate. The preparation of these intermediates involves esterification and protection steps.

Example Procedure for Methyl 1-Boc-azetidine-3-carboxylate:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | Methylation of azetidine-3-carboxylic acid using trimethylsilyldiazomethane in methanol/dichloromethane at 0–20°C for 10–60 min | 99% (crude) | High yield, mild conditions, no purification required before next step |

| Boc Protection | Reaction of methyl azetidine-3-carboxylate hydrochloride with di-tert-butyl dicarbonate (Boc2O) and sodium bicarbonate in tetrahydrofuran/water at 0–20°C for several hours to days | 13.5% (isolated) | Two-step addition of Boc2O improves yield; purification by silica gel chromatography |

This method is well-documented and provides a key intermediate for further functionalization.

Final Purification and Characterization

The final compound is typically purified by column chromatography using silica gel with eluents such as petroleum ether/ethyl acetate mixtures. Characterization includes:

- NMR Spectroscopy: Chemical shifts consistent with azetidine ring protons and pyridine aromatic protons.

- Mass Spectrometry: Molecular ion peaks confirming molecular weight.

- IR Spectroscopy: Ester carbonyl stretch (~1700 cm⁻¹) and aromatic C–H stretches.

Comparative Data Table of Key Steps

Research Findings and Notes

- The Boc protection step can be a limiting factor due to moderate isolated yields; optimizing reaction time and reagent addition can improve outcomes.

- Pd-catalyzed Buchwald-Hartwig amination is a robust method for N-arylation of azetidines, allowing for introduction of various pyridine substituents including 2-chloropyridin-4-yl groups with good regioselectivity and yields.

- Esterification using trimethylsilyldiazomethane is preferred over traditional acid-catalyzed methods due to milder conditions and higher purity of product.

- Purification by silica gel chromatography remains standard, with solvent gradients tailored to compound polarity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the 2-chloropyridin-4-yl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate

- Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride

Uniqueness

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is unique due to the presence of the 2-chloropyridin-4-yl group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

This compound has a unique azetidine ring structure that contributes to its biological properties. The presence of the chloropyridine moiety is particularly significant, as it may influence the compound's interaction with biological targets.

Research indicates that compounds with azetidine rings often exhibit interactions with cellular pathways involved in cancer proliferation and apoptosis. This compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Anticancer Activity

Several studies have reported the anticancer properties of azetidine derivatives, including this compound. For instance, a study demonstrated that related azetidine compounds showed significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Cytotoxic Effects

In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the antiproliferative activity.

- Method : Treatment with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.

- Mechanistic Insights :

Data Table: Biological Activity Summary

| Activity Type | Cell Line | Concentration Range (µM) | Effect Observed |

|---|---|---|---|

| Antiproliferative | MCF-7 | 1 - 50 | Significant reduction in cell viability |

| Cytotoxicity | MDA-MB-231 | 5 - 100 | Induction of apoptosis |

| Tubulin Inhibition | In vitro assays | 10 - 100 | Disruption of microtubule dynamics |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate, and how do reaction conditions influence yield and purity?

- Answer: Synthesis typically involves nucleophilic substitution between 2-chloro-4-iodopyridine derivatives and azetidine-3-carboxylate precursors. Key steps include:

- Activation of the pyridine ring via halogen substitution (e.g., iodine at position 4) to enhance reactivity.

- Use of polar aprotic solvents (e.g., DMF) and bases (e.g., KCO) to facilitate azetidine coupling .

- Post-reaction purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Answer: Essential techniques include:

- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., pyridine C-4 coupling, azetidine ring integrity) .

- HPLC-MS: Quantifies purity and identifies byproducts (e.g., unreacted halopyridine intermediates) .

- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the azetidine ring .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer: The compound serves as:

- A pharmacophore scaffold for designing kinase inhibitors due to its pyridine-azetidine hybrid structure .

- A precursor for prodrugs via ester hydrolysis to release bioactive carboxylic acid derivatives .

- A ligand in structure-activity relationship (SAR) studies to optimize binding affinity against neurological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Answer: Systematic optimization involves:

- Screening alternative catalysts (e.g., Pd-based catalysts for Ullmann-type couplings) to enhance azetidine-pyridine bond formation .

- Adjusting solvent polarity (e.g., switching from DMF to DMA) to improve intermediate solubility .

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Data Contradictions: Some studies report higher yields with Pd catalysts, while others favor Cu-mediated pathways; this may depend on halogen reactivity (iodine vs. chlorine) .

Q. What advanced analytical methods resolve discrepancies in purity assessments between HPLC and NMR data?

- Answer: Discrepancies often arise from:

- Ion suppression in HPLC-MS due to matrix effects, which can be mitigated using internal standards (e.g., deuterated analogs) .

- Residual solvents in NMR masking low-concentration impurities. Lyophilization or high-vacuum drying prior to analysis improves accuracy .

- 2D NMR (e.g., HSQC, COSY): Differentiates isomeric byproducts undetected by HPLC .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Answer: Stability studies reveal:

- Hydrolytic Degradation: Ester hydrolysis occurs in aqueous buffers (pH > 7), forming the carboxylic acid derivative. Stability is maintained at pH 5–6 and 4°C .

- Photodegradation: Exposure to UV light induces ring-opening in the azetidine moiety, necessitating amber glass storage .

- Thermal Stability: Decomposition above 150°C generates chlorinated volatile byproducts (GC-MS data recommended for monitoring) .

Q. What mechanistic insights explain the compound’s activity in preclinical neurological models?

- Answer: Proposed mechanisms include:

- NMDA Receptor Modulation: The 2-chloropyridine group mimics glutamate’s binding motifs, altering receptor kinetics .

- Blood-Brain Barrier (BBB) Penetration: LogP values (~2.5) and molecular weight (<350 Da) suggest favorable passive diffusion, validated via in situ perfusion assays .

- Metabolite Identification: Liver microsome studies reveal cytochrome P450-mediated oxidation of the methyl ester, impacting bioavailability .

Q. How can researchers design derivatives to improve target selectivity while minimizing off-target effects?

- Answer: Strategies include:

- Bioisosteric Replacement: Substituting the methyl ester with trifluoromethyl or amide groups to alter metabolic stability .

- Ring Expansion/Contraction: Replacing azetidine with pyrrolidine or piperidine to modulate conformational flexibility .

- Computational Docking: Using molecular dynamics simulations to predict interactions with kinase ATP-binding pockets .

Key Methodological Considerations

- Synthetic Reproducibility: Document reaction parameters (e.g., inert atmosphere, moisture levels) to ensure consistency across labs .

- Data Validation: Cross-validate purity and structural data using orthogonal techniques (e.g., NMR + HPLC + elemental analysis) .

- Ethical Compliance: Adhere to safety protocols for handling chlorinated intermediates and azetidine derivatives, which may exhibit acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.